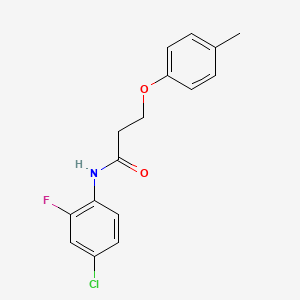![molecular formula C14H15FN2OS B5855697 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as FL-41, is a chemical compound that belongs to the thiazole class of compounds. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.
作用機序
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This inhibition leads to a decrease in the activity of pain pathways in the brain, resulting in a reduction in pain symptoms.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have several biochemical and physiological effects, including a reduction in pain symptoms, an increase in the threshold for pain, and a decrease in inflammation. It has also been shown to have potential as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in the body.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide for lab experiments is its high level of purity, which allows for accurate and consistent results. However, one limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is that it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are several potential future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide and its effects on neurotransmitter activity in the brain.
2. Studies to investigate the potential applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
3. Research to develop new synthesis methods for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide that are more efficient and cost-effective.
4. Studies to investigate the potential use of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other drugs to enhance its therapeutic effects.
Conclusion:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a promising compound that has potential applications in various fields of scientific research, including neuroscience. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
合成法
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves several steps, including the reaction of 4-fluoroaniline with thioamide, followed by the reaction of the resulting product with 3-methylbutanoyl chloride. The final product is then purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is in the field of neuroscience, where it has been shown to have potential as a treatment for various neurological disorders, including migraines and other forms of chronic pain.
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBVCUKLMCRKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)



![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)
